2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound is a tetra-substituted imidazole derivative featuring a 3,4-dichlorophenyl group at position 5, a 4-(trifluoromethoxy)phenyl group at position 1, and a thioether-linked ethanone moiety substituted with indolin-1-yl at position 2. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the dichlorophenyl and indolinyl groups may contribute to steric and electronic interactions critical for binding .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2F3N3O2S/c27-20-10-5-17(13-21(20)28)23-14-32-25(34(23)18-6-8-19(9-7-18)36-26(29,30)31)37-15-24(35)33-12-11-16-3-1-2-4-22(16)33/h1-10,13-14H,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNILUIGQSRNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)(F)F)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of substituted imidazoles and thioether-linked ketones. Below is a comparative analysis with structurally related molecules from the literature:
Key Findings from Comparative Studies
Electron-Withdrawing Substituents :
- The target compound’s 3,4-dichlorophenyl and trifluoromethoxy groups enhance electrophilicity compared to analogues with nitro (e.g., ) or sulfonyl groups (e.g., ). This may improve binding to targets requiring strong electron-deficient motifs.
- In contrast, furan-substituted imidazoles (e.g., ) exhibit reduced electron-withdrawing effects, favoring interactions with π-rich systems.
Similar linkages in α-halogenated ketone syntheses (e.g., ) suggest reactivity toward nucleophilic substitution, which could be exploited for further functionalization.
Synthetic Methodologies: The target compound’s synthesis likely involves multi-step halogenation and coupling reactions, analogous to TDAE-mediated imidazole functionalization (e.g., ).
Biological Implications :
- Chlorinated aromatics (e.g., 3,4-Cl₂Ph in the target vs. 4-ClCH₂Ph in ) are associated with enhanced antimicrobial and kinase inhibitory activity.
- The indolinyl group may confer selectivity toward serotonin or dopamine receptors, unlike purely aromatic substituents (e.g., ).
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 4.8 | 572.3 | 1 | 6 |
| Triazole-thio-ethanone | 3.9 | 485.4 | 0 | 7 |
| 1,2,4,5-Tetraphenylimidazole | 5.2 | 432.5 | 0 | 2 |
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